molecular formula C21H25N5O4S B2713023 {1-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)METHYL]-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL}(4-METHYL-1-PIPERIDINYL)METHANONE CAS No. 1251678-17-7

{1-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)METHYL]-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL}(4-METHYL-1-PIPERIDINYL)METHANONE

Cat. No.: B2713023
CAS No.: 1251678-17-7
M. Wt: 443.52
InChI Key: BJBQVORXDQNYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)METHYL]-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL}(4-METHYL-1-PIPERIDINYL)METHANONE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a benzothiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)METHYL]-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL}(4-METHYL-1-PIPERIDINYL)METHANONE typically involves multiple steps. One common approach is the cyclization of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, in the presence of a base like sodium hydroxide in a suitable solvent such as dimethyl sulfoxide . The reaction conditions are often mild, with the reaction proceeding at ambient temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: {1-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)METHYL]-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL}(4-METHYL-1-PIPERIDINYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

{1-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)METHYL]-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL}(4-METHYL-1-PIPERIDINYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)METHYL]-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL}(4-METHYL-1-PIPERIDINYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: {1-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)METHYL]-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL}(4-METHYL-1-PIPERIDINYL)METHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

[1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-13-7-9-25(10-8-13)21(27)20-23-26(12-18-22-19(24-30-18)15-4-5-15)16-11-14(2)3-6-17(16)31(20,28)29/h3,6,11,13,15H,4-5,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBQVORXDQNYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NN(C3=C(S2(=O)=O)C=CC(=C3)C)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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